molecular formula C8H7ClO3 B1610554 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone CAS No. 468721-10-0

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone

Cat. No.: B1610554
CAS No.: 468721-10-0
M. Wt: 186.59 g/mol
InChI Key: NIZJZWBDUUUKRN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone is a chloro-substituted acetophenone derivative featuring hydroxyl groups at the 2- and 6-positions of the aromatic ring. The compound’s molecular formula is inferred as C₈H₇ClO₃, with a molecular weight of 186.59 g/mol (calculated based on similar structures in ).

Hydroxyacetophenones are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-chloro-1-(2,6-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZJZWBDUUUKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549147
Record name 2-Chloro-1-(2,6-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468721-10-0
Record name 2-Chloro-1-(2,6-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone typically involves the chlorination of 2,6-dihydroxyacetophenone. One common method includes the reaction of 2,6-dihydroxyacetophenone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone, also known by its CAS number 468721-10-0, is an organic compound with the molecular formula C₈H₇ClO₃. This compound is notable for its potential applications across various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chloro group and two hydroxyl groups on the phenyl ring, makes it a versatile intermediate in organic synthesis.

Chemistry

  • Intermediate in Organic Synthesis : this compound serves as a key intermediate in synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups into the final products.

Biology

  • Antimicrobial Properties : Research has indicated that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its effectiveness against various pathogens and its mechanism of action at the molecular level.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties, making it a candidate for further investigation in health-related applications.

Medicine

  • Drug Development : The compound is being investigated for its role in drug development, particularly as a precursor for synthesizing pharmaceutical intermediates. Its structural features may enhance biological activity and selectivity in therapeutic contexts .

Industrial Applications

  • Dyes and Pigments : In industry, this compound is utilized in producing dyes and pigments due to its reactivity and ability to form stable colorants.

Case Studies

Several studies highlight the compound's applications:

  • A study focused on synthesizing anti-HIV agents demonstrated that derivatives of this compound could be modified to enhance their efficacy against viral targets. The research emphasized optimizing reaction conditions to improve yields and selectivity for desired products .
  • Another investigation explored the compound's role in developing butyrylcholinesterase inhibitors. The derivatives synthesized from this compound showed significant activity, indicating potential therapeutic applications in treating neurodegenerative diseases .

Comparison with Related Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups compared to similar compounds:

Compound NameStructure FeaturesApplications
2-Chloro-1-(3,4-dihydroxyphenyl)ethanoneHydroxyl groups at different positionsPotentially different biological activities
2-Chloro-1-(4-methoxyphenyl)ethanoneContains a methoxy group instead of hydroxyl groupsUsed in dye production
2-Chloro-1-(2,4-dihydroxyphenyl)ethanoneHydroxyl groups at alternative positionsSimilar synthetic pathways

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The chloro group and hydroxyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes Reference
This compound C₈H₇ClO₃ 186.59 Cl, 2-OH, 6-OH Not reported Potential chelating agent, intermediate
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone C₈H₇ClO₃ 186.59 Cl, 2-OH, 4-OH Not reported Studied for photochemical properties
2-Chloro-1-(2,5-dimethylphenyl)ethanone C₁₀H₁₁ClO 182.65 Cl, 2-CH₃, 5-CH₃ Not reported Intermediate in organic synthesis
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone C₁₁H₁₃ClO₃ 228.68 Cl, 2-OH, 6-OH, 5-propyl Not reported Synthetic precursor for bioactive molecules
2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone C₁₀H₁₀ClFO₃ 244.64 Cl, F, 4-OCH₃, 6-OCH₃ Not reported Fluorinated analog for drug design
2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethanone C₉H₈Cl₂O₂ 219.07 2-Cl, Cl, 2-OH, 4-CH₃ Not reported Dichlorinated variant with enhanced stability
Key Observations:
  • Hydroxyl vs.
  • Halogen Diversity : Fluoro- and dichloro-substituted analogs () exhibit distinct electronic effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
  • Steric Effects : Bulky substituents like propyl () may reduce crystallinity but enhance lipid solubility, relevant in pharmaceutical formulations.

Biological Activity

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone, also known as Noradrenaline impurity E, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₈H₈ClO₂
  • Molecular Weight : 175.60 g/mol
  • CAS Number : 468721-10-0

This compound features a chloro group and two hydroxyl groups on a phenyl ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its toxicity and potential therapeutic applications.

Toxicological Profile

Research indicates that this compound is classified as toxic under the Globally Harmonized System (GHS). It poses risks such as:

  • Acute toxicity : Toxic if swallowed (H301), fatal in contact with skin (H310), and harmful if inhaled (H331) .
  • Precautionary measures : Protective equipment is recommended when handling this substance .

Case Study 1: Antimicrobial Potential

A study evaluated various phenolic compounds for their antimicrobial properties. Compounds with similar structures to this compound demonstrated effective inhibition against multiple strains of bacteria. The study highlighted that the introduction of halogens (like chlorine) could enhance the activity of phenolic compounds .

Case Study 2: Cytotoxic Effects

Research into benzo[b]furan derivatives revealed that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed GI50 values ranging from 0.77 to 9.76 µM against melanoma cells . Although specific data on this compound is lacking, its structural similarities suggest potential cytotoxic activity.

The biological activity of this compound may be attributed to its interaction with biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways due to the presence of hydroxyl groups that can form hydrogen bonds with active sites.
  • Receptor Modulation : It may interact with adrenergic receptors given its structural similarity to noradrenaline, potentially influencing neurotransmitter signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains chloro and hydroxyl groupsToxicity profile established
1-(2-hydroxyphenyl)ethanoneHydroxyl group presentAntimicrobial properties noted
3-(2-hydroxyphenyl)-4(3H)-quinazolinComplex structure with potential cytotoxicitySignificant activity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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